molecular formula C21H20N4O6S B11063768 Methyl 2-[1-isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetate

Methyl 2-[1-isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetate

Cat. No.: B11063768
M. Wt: 456.5 g/mol
InChI Key: BQSKTFHIUBCXQZ-UHFFFAOYSA-N
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Description

Methyl 2-[1-isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[1-isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, including temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize efficiency and scalability. The process may also include purification steps such as crystallization, distillation, and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents.

Scientific Research Applications

Methyl 2-[1-isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2-[1-isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[1-isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetate is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings

Properties

Molecular Formula

C21H20N4O6S

Molecular Weight

456.5 g/mol

IUPAC Name

methyl 2-[8-(7-methoxy-1,3-benzodioxol-5-yl)-11-oxo-4-propan-2-yl-10-thia-2,4,5,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraen-12-yl]acetate

InChI

InChI=1S/C21H20N4O6S/c1-10(2)25-19-12(7-22-25)16(11-5-13(28-3)17-14(6-11)30-9-31-17)18-20(23-19)24(21(27)32-18)8-15(26)29-4/h5-7,10H,8-9H2,1-4H3

InChI Key

BQSKTFHIUBCXQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=NC3=C(C(=C2C=N1)C4=CC5=C(C(=C4)OC)OCO5)SC(=O)N3CC(=O)OC

Origin of Product

United States

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